2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane
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Overview
Description
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[221]heptane is a chemical compound known for its unique structure and properties It belongs to the class of organoarsenic compounds and is characterized by the presence of iodine and methyl groups attached to a triarsabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Triarsabicycloheptane Core: The initial step involves the formation of the triarsabicycloheptane core through a series of cyclization reactions. This can be achieved by reacting arsenic trichloride with a suitable diene under controlled conditions.
Introduction of Iodine and Methyl Groups: The next step involves the introduction of iodine and methyl groups at specific positions on the triarsabicycloheptane core. This can be accomplished through halogenation and alkylation reactions using reagents such as iodine and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres at low temperatures.
Substitution: Chlorine, bromine; reactions are performed under controlled conditions to ensure selective substitution.
Major Products Formed
Oxidation Products: Corresponding oxides of the compound.
Reduction Products: Reduced forms with fewer iodine atoms.
Substitution Products: Compounds with substituted halogens or functional groups.
Scientific Research Applications
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Characterized by the presence of iodine and methyl groups.
2,6-Dichloro-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Similar structure but with chlorine atoms instead of iodine.
2,6-Dibromo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Similar structure but with bromine atoms instead of iodine.
Uniqueness
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[221]heptane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chloro and bromo analogs
Properties
CAS No. |
103374-29-4 |
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Molecular Formula |
C5H9As3I2 |
Molecular Weight |
547.70 g/mol |
IUPAC Name |
2,6-diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9As3I2/c1-5-2-6(7(9)3-5)8(10)4-5/h2-4H2,1H3 |
InChI Key |
ZFKGFKLDTBPDST-UHFFFAOYSA-N |
Canonical SMILES |
CC12C[As]([As](C1)I)[As](C2)I |
Origin of Product |
United States |
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